Deflazacort-21 Formate

Description

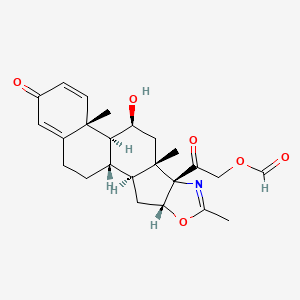

Structure

3D Structure

Properties

Molecular Formula |

C24H29NO6 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] formate |

InChI |

InChI=1S/C24H29NO6/c1-13-25-24(19(29)11-30-12-26)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,12,16-18,20-21,28H,4-5,9-11H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |

InChI Key |

HROKUUDHNJTBDD-UZMCGFKISA-N |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC=O |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC=O |

Origin of Product |

United States |

Chemical Synthesis and Structural Aspects of Deflazacort 21 Formate

Synthetic Pathways for Deflazacort-21 Formate (B1220265)

The synthesis of Deflazacort-21 formate is intrinsically linked to the synthesis of its parent compound, deflazacort (B1670188). While specific, direct synthetic routes to Deflazacort-21 formate are not extensively detailed in publicly available literature, its formation can be understood as a potential side reaction or a targeted modification of deflazacort's synthetic intermediates.

A common route to deflazacort involves the bromination of 11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyloxazoline at the C-21 position, followed by displacement of the bromide with an acetate (B1210297) group. google.com It is plausible that under certain reaction conditions, particularly those involving formylating agents or the incomplete hydrolysis of a related ester, Deflazacort-21 formate could be generated.

One potential, though not explicitly documented, pathway could involve the reaction of 21-hydroxy deflazacort (the active metabolite of deflazacort) with a formylating agent. nih.gov Alternatively, it may arise as an impurity during the synthesis of deflazacort if formic acid or a formate salt is present in the reaction mixture during the final acylation step. chemicea.com

Structural Elucidation and Characterization Techniques

The definitive structure of Deflazacort-21 formate has been established through a combination of spectroscopic and spectrometric techniques.

Key Structural Features:

Molecular Formula: C₂₄H₂₉NO₆ ncats.ionih.govpharmaffiliates.com

Molecular Weight: 427.5 g/mol nih.govpharmaffiliates.com

The core structure maintains the pregnane (B1235032) skeleton of deflazacort, including the distinctive oxazoline (B21484) ring fused at the 16 and 17 positions. The key difference lies in the ester group at the C-21 position, which is a formate ester instead of the acetate ester found in deflazacort.

Characterization Techniques:

A suite of analytical methods is employed to confirm the identity and purity of Deflazacort-21 formate.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and quantification of Deflazacort-21 formate from deflazacort and other related impurities. researchgate.netscielo.br Reversed-phase columns, such as C18, are commonly used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.netscielo.br Detection is often performed using UV spectrophotometry at wavelengths around 244 nm. scielo.br

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight of the compound, confirming the presence of the formate group. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of Deflazacort-21 formate. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a complete picture of its connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the ketone and ester, the hydroxyl group, and the C-O bonds of the oxazoline ring. nih.gov

Below is a table summarizing the key analytical techniques and their applications in the characterization of Deflazacort-21 Formate.

| Technique | Application | Typical Observations |

| HPLC | Purity assessment and separation from related compounds. | A distinct peak at a specific retention time, separating it from deflazacort and other impurities. researchgate.netscielo.br |

| LC-MS | Molecular weight determination and confirmation of identity. | A molecular ion peak corresponding to the mass of Deflazacort-21 formate. nih.gov |

| HRMS | Accurate mass measurement to confirm elemental composition. | Provides the exact mass of the molecule, which can be used to calculate the molecular formula. |

| NMR | Detailed structural elucidation and stereochemistry determination. | Specific chemical shifts and coupling patterns for the protons and carbons, distinguishing it from deflazacort. |

| IR | Functional group identification. | Characteristic absorption bands for C=O (ketone and ester), O-H, and C-O functional groups. nih.gov |

Identification and Synthesis of Related Analogs and Research Impurities

The quality control of deflazacort necessitates the identification and synthesis of potential impurities that may arise during its production and storage. chemicea.com Deflazacort-21 formate is considered one such related substance. chemicea.com Other known related compounds and impurities of deflazacort include:

21-Hydroxy Deflazacort (21-desacetyl deflazacort): This is the active metabolite of deflazacort and a known degradation product. nih.gov

21-Deacetoxy Deflazacort: An impurity where the entire acetate group at C-21 is absent. pharmaffiliates.com

Deflazacort Impurity 1: A related substance with the molecular formula C₂₅H₂₉NO₆. simsonpharma.com

The synthesis of these impurities is often carried out on a small scale to be used as reference standards in analytical method development and validation. synzeal.com This ensures that analytical methods are capable of detecting and quantifying these impurities in the final drug product, meeting regulatory requirements. chemicea.com

The following table provides information on some of the known analogs and impurities of deflazacort.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Deflazacort | C₂₅H₃₁NO₆ | 441.52 | 14484-47-0 pharmaffiliates.com |

| Deflazacort-21 Formate | C₂₄H₂₉NO₆ | 427.5 | NA pharmaffiliates.com |

| 21-Hydroxy Deflazacort | C₂₃H₂₉NO₅ | 399.48 | 13649-57-5 pharmaffiliates.com |

| 21-Deacetoxy Deflazacort | C₂₃H₂₉NO₄ | 383.49 | 13649-88-2 pharmaffiliates.com |

| Deflazacort Impurity 1 | C₂₅H₂₉NO₆ | 439.50 | 13649-84-8 simsonpharma.com |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for investigating reaction mechanisms and metabolic pathways. In the context of deflazacort and its analogs, deuterium (B1214612) (²H or D) labeled compounds are often synthesized. medchemexpress.com

For instance, 21-Deacetoxy deflazacort-d3 (B2439415) has been synthesized. medchemexpress.com Such labeled compounds can be used as internal standards in quantitative bioanalytical methods, such as LC-MS/MS, to improve the accuracy and precision of the measurements. nih.gov They are also invaluable in pharmacokinetic studies to trace the metabolic fate of the drug and its metabolites. acs.org

While specific isotopic labeling of Deflazacort-21 formate is not widely reported, the strategies used for other deflazacort-related compounds could be readily adapted. This would typically involve using a deuterated formylating agent in the final synthesis step or starting from a deuterated precursor of deflazacort.

Prodrug Activation and Metabolic Profiling of Deflazacort 21 Formate

Enzymatic Hydrolysis of the Ester Group

The initial and essential step in the activation of deflazacort (B1670188) is the hydrolysis of its 21-acetate ester group. nih.gov This biotransformation is efficiently carried out by ubiquitous enzymes in the bloodstream.

Upon oral administration, deflazacort is well-absorbed and is immediately and completely converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl-deflazacort (also referred to as D 21-OH). fda.govnih.govnih.gov These enzymes are responsible for the rapid cleavage of the ester bond, releasing the active steroid. fda.govunboundmedicine.com The conversion is so swift that the parent prodrug, deflazacort, is often not detectable in systemic circulation after oral administration. fda.gov This rapid hydrolysis by plasma esterases is a key feature of deflazacort's pharmacokinetic profile. fda.govnih.gov

While it is well-established that plasma esterases are responsible for the 21-deacetylation of deflazacort, the specific subtypes of these hydrolases have not been extensively detailed in the provided search results. fda.govnih.govunboundmedicine.com Generally, glucocorticoid esters can be hydrolyzed by various tissue and plasma esterases. oatext.com Research on other corticosteroids indicates that specific steroid esterases can be induced by glucocorticoids themselves in hepatic microsomes and then released into the serum. nih.gov However, for deflazacort specifically, the literature primarily refers to the general class of "plasma esterases" or "cellular esterases" without specifying subtypes like carboxylesterases (CES1, CES2) or others that are known to metabolize ester-containing prodrugs. fda.govrsc.org

Formation and Characterization of the Active Metabolite: 21-Desacetyl-Deflazacort

The product of the initial enzymatic hydrolysis is the active metabolite, which is responsible for the therapeutic effects of deflazacort. newdrugapprovals.orgcancer.gov

The active metabolite of deflazacort is definitively identified as 21-desacetyl-deflazacort. scbt.comcaymanchem.com Its chemical structure is (11β,16β)-11,21-Dihydroxy-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione. scbt.combiosynth.com This structure has been confirmed through various analytical techniques, including mass spectrometry, which shows a characteristic mass-to-charge ratio (m/z) of approximately 399.9. nih.gov

Table 1: Chemical Identifiers for 21-Desacetyl-Deflazacort

| Identifier | Value |

|---|---|

| CAS Number | 13649-57-5 scbt.combiosynth.comlgcstandards.com |

| Molecular Formula | C23H29NO5 scbt.combiosynth.comlgcstandards.com |

| Molecular Weight | 399.48 g/mol scbt.combiosynth.comlgcstandards.com |

This table presents key chemical identifiers for the active metabolite of deflazacort.

The conversion of deflazacort to 21-desacetyl-deflazacort is rapid. fda.gov Following oral administration, peak plasma concentrations of the active metabolite are typically achieved within 1 to 2 hours. nih.govnih.govunboundmedicine.com The plasma elimination half-life of deflazacort itself is very short, estimated at 1.1 to 1.9 hours, reflecting its rapid conversion. nih.gov The active metabolite, 21-desacetyl-deflazacort, has a longer elimination half-life. impactfactor.org The plasma protein binding of 21-desacetyl-deflazacort is approximately 40%. fda.govnih.gov

Table 2: Pharmacokinetic Parameters of Deflazacort and its Active Metabolite

| Parameter | Deflazacort (Prodrug) | 21-Desacetyl-Deflazacort (Active Metabolite) |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | Not applicable (rapidly converted) | ~1-2 hours nih.govunboundmedicine.commedscape.com |

| Plasma Elimination Half-life (t1/2) | ~1.1-1.9 hours nih.gov | ~2-3 hours fda.gov |

This table summarizes key pharmacokinetic parameters related to the conversion of deflazacort and the disposition of its active metabolite.

Subsequent Metabolic Pathways of 21-Desacetyl-Deflazacort

Following its formation, 21-desacetyl-deflazacort undergoes further metabolism, primarily in the liver, leading to the formation of inactive products that are then eliminated from the body. fda.govimpactfactor.org The major enzyme system involved in this next phase of metabolism is the cytochrome P450 system, specifically the CYP3A4 isoenzyme. fda.govimpactfactor.org

One of the major metabolites formed from 21-desacetyl-deflazacort is 6β-hydroxy-21-desacetyl-deflazacort. fda.govresearchgate.net This metabolite is considered biologically inactive. fda.govresearchgate.net In clinical studies with radio-labeled deflazacort, 6β-hydroxy-21-desacetyl-deflazacort was identified as a major circulating metabolite, accounting for a significant portion of the total plasma radioactivity. fda.gov The elimination of deflazacort's metabolites occurs primarily through the kidneys, with about 70% of the administered dose excreted in the urine and the remainder eliminated in the feces. nih.gov Only a small fraction (about 18%) of the urinary excretion is in the form of the active metabolite, 21-desacetyl-deflazacort, indicating extensive further metabolism. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 21-desacetyl-deflazacort |

| 6β-hydroxy-21-desacetyl-deflazacort |

| Betamethasone |

| Carboxymethylecellulose |

| Cortisol |

| Cycloheximide |

| Dactinomycin |

| Deflazacort |

| Dexamethasone (B1670325) |

| Fluocinolone Acetonide |

| Hydrocortisone |

| Methylprednisolone (B1676475) |

| Prednisolone (B192156) |

| Prednisone (B1679067) |

Cytochrome P450-Mediated Metabolism (e.g., CYP3A4)

Following the initial activation step, where ubiquitous esterase enzymes hydrolyze the formate (B1220265) ester at the C21 position to yield the pharmacologically active metabolite, 21-Desacetyl-Deflazacort, the compound enters Phase I metabolism. The primary enzyme system responsible for the subsequent metabolism of this active entity is the Cytochrome P450 (CYP) superfamily, with CYP3A4 being the principal isoform involved.

Research findings have conclusively demonstrated that CYP3A4 catalyzes the hydroxylation of 21-Desacetyl-Deflazacort. The main reaction is a 6β-hydroxylation, which introduces a hydroxyl group at the 6-beta position of the steroid nucleus. This specific metabolic conversion is the rate-limiting step in the clearance of the active metabolite from the systemic circulation. The high expression of CYP3A4 in the liver and small intestine makes these organs the primary sites for this metabolic transformation. While other CYP isoforms may contribute to a minor extent, the metabolic pathway is overwhelmingly dominated by CYP3A4. The introduction of the polar hydroxyl group significantly alters the compound's structure, which is a critical step leading to its inactivation.

| Substrate | Primary Enzyme | Metabolic Reaction | Major Resulting Metabolite |

|---|---|---|---|

| 21-Desacetyl-Deflazacort | CYP3A4 | 6β-Hydroxylation | 6β-Hydroxy-21-Desacetyl-Deflazacort |

Identification and Characterization of Inactive Metabolites (e.g., 6β-OH-21-Desacetyl-Deflazacort)

The primary product of the CYP3A4-mediated metabolism of the active compound is 6β-Hydroxy-21-Desacetyl-Deflazacort. This compound has been identified as the major metabolite present in both plasma and urine following the administration of the parent drug. Extensive characterization studies have confirmed that this metabolite is pharmacologically inactive.

The loss of activity is attributed to the structural modification at the C6 position. The addition of the bulky and polar 6β-hydroxyl group sterically hinders the molecule's ability to bind effectively to the glucocorticoid receptor. This conformational change prevents the ligand-receptor interaction necessary to initiate the downstream signaling cascade responsible for glucocorticoid effects. Consequently, the 6β-hydroxylation reaction serves as a definitive inactivation and detoxification step. While other minor metabolites may be formed through alternative hydroxylation or oxidation pathways, 6β-Hydroxy-21-Desacetyl-Deflazacort represents the most significant endpoint of Phase I inactivation.

| Metabolite Name | Parent Compound | Metabolic Origin | Biological Activity Status |

|---|---|---|---|

| 21-Desacetyl-Deflazacort | Deflazacort-21 Formate | Esterase-mediated hydrolysis | Active |

| 6β-Hydroxy-21-Desacetyl-Deflazacort | 21-Desacetyl-Deflazacort | CYP3A4-mediated 6β-hydroxylation | Inactive |

Molecular and Cellular Mechanisms of Action of 21 Desacetyl Deflazacort

Glucocorticoid Receptor (GR) Binding and Activation

The initial step in the mechanism of action is the binding of 21-desacetyl-deflazacort to the GR located in the cytoplasm of the cell. patsnap.comnih.gov

21-desacetyl-deflazacort demonstrates a high binding affinity for glucocorticoid receptors. nih.govresearchgate.net In vitro studies have quantified this affinity, often comparing it to other well-known corticosteroids. For instance, in one study using human lymphoblastoid cell cytosol, 21-desacetyl-deflazacort showed a high affinity for the human glucocorticoid receptor with an inhibition constant (Ki) of 10 nM. fda.gov Another study reported a Ki of 41 nM for its binding to the ancestral glucocorticoid receptor 2 (AncGR2) ligand-binding domain (LBD). pnas.org Although it is a potent binder, some studies suggest its binding affinity is somewhat lower than that of prednisolone (B192156). researchgate.netfda.govnih.gov For example, one report noted that the binding affinity of prednisolone was approximately four times higher than that of 21-desacetyl-deflazacort. fda.gov Despite this, the resulting steroid-receptor complex formed by 21-desacetyl-deflazacort is considered highly stable. researchgate.netnih.gov

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| 21-Desacetyl-Deflazacort | Human GR | 10 nM | fda.gov |

| 21-Desacetyl-Deflazacort | AncGR2 LBD | 41 nM | pnas.org |

| Prednisolone | Human GR | 2.4 nM | fda.gov |

| Prednisolone | AncGR2 LBD | 28 nM | pnas.org |

Structurally, 21-desacetyl-deflazacort is an oxazoline (B21484) derivative of prednisolone. researchgate.netfda.gov The key structural difference is the presence of a 2-methyl-2-oxazoline (B73545) ring on the D ring of 21-desacetyl-deflazacort, replacing the C17 hydroxyl group found in prednisolone. pnas.org Upon binding to the GR's ligand-binding domain (LBD), this oxazoline ring establishes distinct hydrophobic contacts with amino acid residues such as Met108, Glu111, and Met115. pnas.org However, this bulky ring also causes a rotation of the Gln111 side chain, preventing a hydrogen bond that is typically formed with other corticosteroids like prednisolone. pnas.org This loss of a hydrogen bond may contribute to the slightly weaker binding affinity of 21-desacetyl-deflazacort compared to prednisolone. pnas.org Nonetheless, like other classic glucocorticoids such as dexamethasone (B1670325) and hydrocortisone, it forms a critical hydrogen bond between its C11-hydroxyl group and the N33 residue of the receptor, which is crucial for stabilizing the ligand-receptor complex. pnas.org

Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of chaperone proteins, and dimerizes. nih.govfrontiersin.org This ligand-activated GR dimer then translocates from the cytoplasm into the nucleus. nih.govfrontiersin.orgnih.gov Studies suggest that the ability of the GR to dimerize is a critical step for many of its functions. plos.orgsun.ac.za The process of dimerization and subsequent nuclear translocation is influenced by the specific ligand bound to the receptor. nih.gov While specific studies focusing solely on 21-desacetyl-deflazacort's effect on dimerization rates are limited, its action as a potent GR agonist implies it effectively induces both dimerization and nuclear translocation, which are prerequisite steps for its genomic actions. pnas.orgfrontiersin.org The loss of GR dimerization has been shown to slow the rate of nuclear import and reduce the extent of nuclear localization. nih.gov

Transcriptional Regulation by GR Activation

Once inside the nucleus, the 21-desacetyl-deflazacort-GR complex modulates the expression of target genes through two primary genomic mechanisms: transactivation and transrepression.

Transactivation is the process by which the GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. frontiersin.org This binding initiates the recruitment of coactivator proteins, which facilitates the assembly of the transcriptional machinery, leading to increased gene expression. This mechanism is responsible for the upregulation of various anti-inflammatory and metabolic genes. nih.govnih.gov For example, glucocorticoids are known to induce the expression of genes like Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) and Mitogen-activated protein kinase phosphatase-1 (MKP-1), which play key roles in suppressing inflammation. life-science-alliance.orgconicet.gov.ar Studies in myogenic cell lines have shown that both 21-desacetyl-deflazacort and prednisolone cause significant activation of GILZ expression, a gene controlled by a GRE. life-science-alliance.org

Transrepression is a key mechanism for the anti-inflammatory effects of glucocorticoids. nih.gov In this process, the 21-desacetyl-deflazacort-GR complex does not necessarily bind directly to DNA. Instead, it "tethers" to other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in driving the expression of pro-inflammatory genes. sun.ac.zafrontiersin.org By interacting with these factors, the GR complex interferes with their ability to promote transcription, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comfrontiersin.org Studies in various cell types, including macrophages and cardiomyocytes, have demonstrated that 21-desacetyl-deflazacort, much like prednisolone, significantly inhibits the induction of NF-κB-regulated inflammatory genes such as Il1b, Il6, Irf1, and Mcp1. life-science-alliance.org This robust transrepression activity underlies its potent anti-inflammatory and immunosuppressive effects, which are reported to be stronger than those of prednisolone in certain models of allergic and delayed-type hypersensitivity reactions. nih.gov

Transrepression of Pro-inflammatory Gene Expression

Inhibition of NF-κB Signaling Pathway

A critical component of the anti-inflammatory action of 21-Desacetyl-Deflazacort is its potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govpnas.org The NF-κB family of transcription factors plays a central role in orchestrating inflammatory responses by driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com In conditions like Duchenne muscular dystrophy (DMD), the NF-κB pathway is known to be activated, contributing to chronic muscle inflammation. nih.govpnas.org

21-Desacetyl-Deflazacort, through the activated glucocorticoid receptor, interferes with NF-κB signaling via several mechanisms. One primary method is the direct interaction of the activated GR with NF-κB proteins, which prevents NF-κB from binding to its target DNA sequences. Additionally, GR can induce the expression of Inhibitor of kappa B (IκB), a protein that sequesters NF-κB in the cytoplasm, further preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. This suppression of NF-κB leads to a marked reduction in the production of inflammatory mediators like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.compatsnap.com

Modulation of AP-1 Activity

In addition to NF-κB, 21-Desacetyl-Deflazacort modulates the activity of another crucial transcription factor involved in inflammation, Activator Protein-1 (AP-1). AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families. It regulates a wide array of genes involved in cellular proliferation, differentiation, and apoptosis, as well as immune and inflammatory responses.

The activated glucocorticoid receptor, bound to 21-Desacetyl-Deflazacort, can physically interact with the components of the AP-1 complex, such as c-Jun and c-Fos. This interaction leads to a mutual repression, where the GR-ligand complex inhibits the transcriptional activity of AP-1. This "transrepression" mechanism is a key way glucocorticoids exert their anti-inflammatory effects without directly binding to DNA. By inhibiting AP-1, 21-Desacetyl-Deflazacort effectively downregulates the expression of various AP-1-dependent pro-inflammatory genes.

Gene Regulatory Networks Modulated by 21-Desacetyl-Deflazacort

The interaction of the 21-Desacetyl-Deflazacort-GR complex with the genome results in broad changes to gene regulatory networks. These changes involve both the upregulation (trans-activation) of anti-inflammatory genes and the downregulation (trans-repression) of pro-inflammatory genes. patsnap.com

Upregulated Genes:

Lipocortin-1 (Annexin A1): This protein is a key mediator of glucocorticoid anti-inflammatory action. It inhibits phospholipase A2, an enzyme essential for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com

Glucocorticoid-induced leucine zipper (GILZ): This protein has been shown to be activated by deflazacort (B1670188) and is associated with the regulation of inflammatory responses. nih.gov

Calpain 3 and Myogenin: In models of muscular dystrophy, deflazacort has been suggested to influence the transcription of proteins involved in muscle cell proliferation and differentiation. impactfactor.org

Downregulated Genes:

Pro-inflammatory Cytokines: As mentioned, the expression of IL-1, IL-6, and TNF-α is significantly suppressed. patsnap.comnih.govpatsnap.com

Chemokines: Genes encoding for chemokines that attract inflammatory cells to sites of injury are also downregulated.

Matrix Metalloproteinases (MMPs): These enzymes contribute to tissue degradation during inflammation, and their expression can be inhibited by glucocorticoids.

| Target Gene/Protein | Effect of 21-Desacetyl-Deflazacort | Primary Mechanism | Reference |

| NF-κB | Inhibition | GR-mediated transrepression, IκB induction | nih.govpnas.org |

| AP-1 | Inhibition | GR-mediated transrepression | N/A |

| Lipocortin-1 | Upregulation | GR-mediated trans-activation | patsnap.com |

| IL-1, IL-6, TNF-α | Downregulation | Inhibition of NF-κB and other pathways | patsnap.comnih.gov |

| GILZ | Upregulation | GR-mediated trans-activation | nih.gov |

Modulation of Intracellular Signaling Pathways

Beyond direct gene regulation, 21-Desacetyl-Deflazacort influences several intracellular signaling pathways that are pivotal in cellular function and response to stimuli.

Effects on Kinase Cascades (e.g., MAPK, PI3K/Akt)

The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central to regulating cell growth, proliferation, survival, and inflammation. There is significant crosstalk between these kinase cascades and glucocorticoid signaling. While direct, detailed studies on 21-Desacetyl-Deflazacort's specific effects on these pathways are emerging, the known actions of glucocorticoids provide a framework for its likely impact.

Glucocorticoids can inhibit the MAPK pathway, which is often activated by inflammatory stimuli and stress. This inhibition can occur through various mechanisms, including the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK proteins like p38 and JNK. The PI3K/Akt/mTOR pathway, frequently overactive in inflammatory conditions and some cancers, is another target. nih.gov Glucocorticoids can modulate this pathway, contributing to their anti-proliferative and pro-apoptotic effects in certain cell types. Research has indicated that some therapeutic agents can inhibit signal transduction through the MAPK and PI3K/AKT pathways in cancer cell lines. researchgate.net

Cross-talk with Other Nuclear Receptor Systems

The activity of 21-Desacetyl-Deflazacort is also defined by its interaction, or lack thereof, with other members of the nuclear receptor superfamily. fusion-conferences.com This crosstalk is crucial for determining the specificity and side-effect profile of the drug. mdpi.com

A significant finding is the selectivity of 21-Desacetyl-Deflazacort for the glucocorticoid receptor over the mineralocorticoid receptor (MR). Studies using reporter cell assays have demonstrated that neither deflazacort nor its active metabolite, 21-Desacetyl-Deflazacort, exhibit any significant agonist or antagonist activity at the mineralocorticoid receptor. nih.gov This is in contrast to other corticosteroids like prednisolone, which can activate the MR. This selectivity is thought to contribute to deflazacort's lower propensity to cause side effects related to mineralocorticoid activity, such as sodium and water retention. d-nb.info

Furthermore, the glucocorticoid receptor is known to engage in crosstalk with other nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). mdpi.com For instance, the activated GR can physically interact with ER and modulate its transcriptional activity, a mechanism that is relevant in the context of hormone-sensitive cancers. mdpi.com This interplay between different nuclear receptor signaling pathways is a complex area of research and contributes to the tissue-specific and context-dependent effects of glucocorticoids. researchgate.net

Cellular Responses to 21-Desacetyl-Deflazacort

The molecular and signaling events initiated by 21-Desacetyl-Deflazacort culminate in a range of observable cellular responses that underlie its therapeutic effects.

Inhibition of Lymphocyte Proliferation: 21-Desacetyl-Deflazacort has been shown to inhibit the growth of CD4+ T-lymphocytes in culture, which leads to a decrease in the output of inflammatory cytokines. impactfactor.org

Suppression of Immune Cell Function: It suppresses various functions of leukocytes, including their migration to inflammatory sites and the degranulation of mast cells. patsnap.com

Effects on Muscle Cells: In the context of muscular dystrophy, treatment has been associated with increased muscle cell proliferation and decreased muscle breakdown. impactfactor.org Studies in mdx mice, an animal model for DMD, have shown that deflazacort administration can improve mitochondrial respiration and calcium handling in skeletal muscle, potentially contributing to improved muscle function. researchgate.net

Modulation of Allergic Reactions: The compound has demonstrated potent inhibitory effects on allergic reactions in animal models, such as passive cutaneous anaphylaxis and delayed-type hypersensitivity. researchgate.net

Effects on Bone Cells: Corticosteroids, including 21-Desacetyl-Deflazacort's parent drug, are known to decrease bone formation by inhibiting osteoblast function and increase bone resorption, which can impact bone growth and density. drugs.com

| Cellular Response | Description | Reference |

| Immunosuppression | Inhibition of CD4+ lymphocyte proliferation and cytokine output. | impactfactor.org |

| Anti-inflammatory | Reduced migration of white blood cells to sites of inflammation. | patsnap.com |

| Myo-protection | Potential for increased muscle cell proliferation and improved mitochondrial function in dystrophic muscle. | impactfactor.orgresearchgate.net |

| Anti-allergic | Inhibition of immediate and delayed-type hypersensitivity reactions. | researchgate.net |

| Bone Metabolism | Inhibition of osteoblast function and increased bone resorption. | drugs.com |

Immunomodulatory Effects in Isolated Immune Cells (e.g., Lymphocyte Proliferation, Cytokine Production)

In vitro studies have demonstrated that 21-Desacetyl-Deflazacort has potent immunosuppressive effects on various types of immune cells. Its mechanism involves the suppression of lymphocyte activation and the modulation of cytokine production.

Research on isolated human peripheral blood lymphocytes (PBL) has shown that 21-Desacetyl-Deflazacort is as potent as prednisolone in suppressing lymphocyte proliferation stimulated by phytohaemagglutinin (PHA) in a dose-dependent manner. nih.gov The compound also effectively suppresses Natural Killer (NK) cell activity. nih.gov The anti-inflammatory effects are mediated through the glucocorticoid receptor (GR), leading to the downregulation of pro-inflammatory genes. life-science-alliance.org For instance, in GR-positive cells, it has been shown to reduce the expression of Interferon Regulatory Factor 1 (Irf1) and Monocyte Chemoattractant Protein-1 (Mcp1). life-science-alliance.org The overarching mechanism involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.com

Table 1: In Vitro Immunomodulatory Effects of 21-Desacetyl-Deflazacort

| Cell Type/System | Mitogen/Stimulus | Measured Parameter | Observed Effect | Citation |

|---|---|---|---|---|

| Human Peripheral Blood Lymphocytes (PBL) | Phytohaemagglutinin (PHA) | Lymphocyte Proliferation | Dose-dependent suppression | nih.gov, nih.gov |

| Human Natural Killer (NK) Cells | - | Cytotoxic Activity | Suppression | nih.gov |

| Human Killer (K) Cells | - | Cytotoxic Activity | Resistant to suppression | nih.gov |

| GR-positive cells | TNF | Gene Expression | Reduction of Irf1 and Mcp1 | life-science-alliance.org |

| General Immune Cells | - | Cytokine Production | Downregulation of IL-1, IL-6, TNF-α | patsnap.com |

| Lymphoblastoid B cells (IM-9) | - | Glucocorticoid Receptor Binding | High affinity binding (Ki of 10 nM) | fda.gov |

Effects on Muscle Cell Biology (e.g., Myofiber Repair, Proliferation, Dystrophin Modulation in in vitro models)

The therapeutic effects of 21-Desacetyl-Deflazacort in muscle disorders like Duchenne muscular dystrophy (DMD) are linked to its influence on muscle cell biology, although the precise mechanisms are still under investigation. drugs.comdrugbank.com Studies on muscle biopsies from DMD patients treated with deflazacort provide insight into its molecular actions at the cellular level.

Following treatment, an analysis of mRNA transcripts in muscle tissue revealed significant changes in genes crucial for myogenesis and muscle regeneration. nih.gov Levels of transcripts for myogenic regulatory factors such as MYF5, MYOD, and PAX7 were observed to increase, approaching the levels seen in healthy muscle tissue. nih.gov This suggests an enhancement of the muscle's regenerative capacity. Furthermore, deflazacort treatment was associated with a 2-fold increase in the expression of utrophin, a protein that can functionally compensate for the lack of dystrophin in DMD patients. fda.gov While direct in vitro studies on myofiber repair are limited, research on dystrophin-deficient mdx mice, an animal model for DMD, shows that deflazacort administration improves mitochondrial function in skeletal muscle. nih.govmdpi.com This includes enhancing mitochondrial respiration and improving the capacity of mitochondria to handle calcium, which may contribute to increased ATP levels and better muscle function. nih.govresearchgate.net Treatment also leads to a reduction in serum creatine (B1669601) kinase (CK) levels, an indicator of muscle damage. nih.gov

Table 2: Effects of Deflazacort/21-Desacetyl-Deflazacort on Muscle Biology

| Model System | Measured Parameter | Observed Effect | Citation |

|---|---|---|---|

| Muscle Biopsies (DMD patients) | mRNA levels of Myogenic Factors (MYF5, MYOD, PAX7) | Increased, approaching normal levels | nih.gov |

| Muscle Biopsies (DMD patients) | mRNA levels of Inflammatory Markers (CD68, TNFα) | Decreased, approaching normal levels | nih.gov |

| Muscle Biopsies (DMD patients) | Utrophin Expression | 2-fold increase | fda.gov |

| Skeletal Muscle Mitochondria (mdx mice) | Mitochondrial Respiration (State 3) | Increased by 23% | mdpi.com |

| Skeletal Muscle Mitochondria (mdx mice) | Rate of Ca2+ uniport | Improved/Normalized | nih.gov, mdpi.com |

| Serum (DMD patients) | Creatine Kinase (CK) Levels | Reduced | nih.gov |

Preclinical Pharmacological and Biological Studies

In vitro Pharmacological Characterization

Receptor Binding Assays (GR, MR)

The primary mechanism of action for 21-desacetyl-deflazacort is its interaction with glucocorticoid receptors (GR). fda.govpatsnap.com In vitro binding assays have been conducted to determine its affinity for both the glucocorticoid and mineralocorticoid receptors.

In a study using cytosol from IM-9 cells, 21-desDFZ demonstrated binding to the human glucocorticoid receptor with an inhibition constant (Ki) of 10 nM and a half-maximal inhibitory concentration (IC50) of 21 nM. fda.gov For comparison, the binding affinity of prednisolone (B192156) was approximately four times higher, with a Ki of 2.4 nM and an IC50 of 4.9 nM. fda.gov Another study reported a Ki of 41 nM for C21-desacetyl deflazacort (B1670188) binding to the ancestral glucocorticoid receptor 2 (AncGR2) ligand-binding domain (LBD), which was a slightly lower affinity than that of prednisolone (Ki = 28 nM). pnas.org

Regarding the mineralocorticoid receptor (MR), which is also known as the aldosterone (B195564) receptor, studies indicate that deflazacort and its active metabolite have minimal interaction. nih.govnih.gov Deflazacort has been shown to have little to no affinity for the human mineralocorticoid receptor. nih.gov This selectivity is a key feature, as MR activation is associated with side effects like sodium retention. nih.govnih.gov The MR has an equal affinity for mineralocorticoids and glucocorticoids like cortisol. wikipedia.org

| Compound | Receptor | Assay System | Binding Affinity (Ki) |

| 21-desacetyl-deflazacort | Human Glucocorticoid Receptor (GR) | IM-9 Cell Cytosol | 10 nM |

| Prednisolone | Human Glucocorticoid Receptor (GR) | IM-9 Cell Cytosol | 2.4 nM |

| C21-desacetyl deflazacort | AncGR2 LBD | Fluorescence Polarization | 41 nM |

| Prednisolone | AncGR2 LBD | Fluorescence Polarization | 28 nM |

| Deflazacort | Human Mineralocorticoid Receptor (MR) | Binding Assay | No detectable transactivation |

| 21-desacetyl-deflazacort | Human Mineralocorticoid Receptor (MR) | Binding Assay | No detectable transactivation |

Table 1: Receptor Binding Affinities.

Cell-Based Reporter Gene Assays for GR and MR Activity

Cell-based reporter gene assays are used to assess the functional activity of a compound at a specific receptor. nih.govgoogle.com These assays confirm that the binding of 21-desacetyl-deflazacort to the GR results in the modulation of gene transcription. Upon binding, the ligand-receptor complex translocates to the nucleus and interacts with DNA to alter the transcription of genes, leading to anti-inflammatory and immunosuppressive effects. fda.govpatsnap.com

In contrast, studies using stable MR reporter cell lines have demonstrated that both deflazacort and its active metabolite, 21-desacetyl-deflazacort, lack activity at the mineralocorticoid receptor. nih.gov In these assays, 21-desacetyl-deflazacort did not show any agonist activity on its own, nor did it act as an antagonist to inhibit MR activity induced by aldosterone. nih.govlife-science-alliance.org This is in contrast to prednisolone, which acts as a strong MR agonist in the same system. nih.gov These findings confirm the high specificity of 21-desacetyl-deflazacort for the glucocorticoid receptor over the mineralocorticoid receptor. nih.govlife-science-alliance.org

Enzymatic Inhibition/Induction Studies (e.g., CYP enzymes, esterases)

Deflazacort is rapidly converted to 21-desDFZ by esterases. fda.govdrugbank.com The subsequent metabolism of 21-desDFZ is primarily carried out by the cytochrome P450 enzyme CYP3A4, which converts it to inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort. drugbank.comnih.govfda.gov

In vitro studies were conducted to evaluate the potential for 21-desDFZ and its metabolites to cause drug-drug interactions by inhibiting or inducing CYP enzymes. At clinically relevant concentrations, 21-desDFZ did not inhibit CYP1A2, 2C9, 2C19, or 3A4. fda.govdrugs.com Weak inhibition was noted for CYP2B6, 2C8, 2D6, and 3A4, but it was not considered clinically meaningful. fda.govdrugs.com The major metabolite, 6β-OH-21-desDFZ, also showed weak inhibition for several CYPs (1A2, 2B6, 2C8, 2C9, 2D6) with IC50 values greater than 50 µM, and moderate inhibition of CYP2C19 and CYP3A4 (IC50 values of ~50 µM and ~35 µM, respectively). nih.govnih.gov

Regarding enzyme induction, neither deflazacort, 21-desDFZ, nor 6β-OH-21-desDFZ caused a significant induction of CYP1A2, 2B6, or 3A4 at the concentrations tested. nih.govfda.govdrugs.comnih.gov

| Compound | Enzyme | Action | Finding |

| 21-desDFZ | CYP1A2, 2C9, 2C19, 3A4 | Inhibition | No clinically meaningful inhibition. fda.govdrugs.com |

| 21-desDFZ | CYP2B6, 2C8, 2D6 | Inhibition | Weak, not likely clinically meaningful inhibition. fda.govdrugs.com |

| 6β-OH-21-desDFZ | CYP1A2, 2B6, 2C8, 2C9, 2D6 | Inhibition | Weak inhibition (IC50 > 50 µM). nih.govnih.gov |

| 6β-OH-21-desDFZ | CYP2C19 | Inhibition | Moderate inhibition (IC50 ≈ 50 µM). nih.govnih.gov |

| 6β-OH-21-desDFZ | CYP3A4 | Inhibition | Moderate inhibition (IC50 ≈ 35 µM). nih.govnih.gov |

| Deflazacort, 21-desDFZ, 6β-OH-21-desDFZ | CYP1A2, 2B6, 3A4 | Induction | No significant induction. nih.govfda.govdrugs.com |

Table 2: In Vitro Effects on CYP Enzymes.

Transporter Interaction Studies (e.g., OAT, OCT, MDR1, OATP, MATE)

The potential for interactions with various drug transporters has been evaluated for deflazacort and its metabolites. Both deflazacort and its active metabolite 21-desDFZ are substrates of P-glycoprotein (P-gp, also known as MDR1). drugs.com However, 21-desDFZ is not a substrate for Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptide (OATP)1B1, or OATP1B3. drugs.com Neither deflazacort nor 21-desDFZ inhibited P-gp or BCRP in vitro. drugs.com

Furthermore, 21-desDFZ did not inhibit the transporters OATP1B1, OATP1B3, Organic Anion Transporter (OAT)1, OAT3, or Organic Cation Transporter (OCT)2. drugs.com

The major inactive metabolite, 6β-OH-21-desDFZ, showed no interaction with OAT1, OAT3, and OCT2 transporters. nih.govnih.gov It weakly inhibited MATE1, MATE2-K, and OCT1, and moderately inhibited MDR1, OATP1B1, and OATP1B3, with IC50 values of 19.81 µM, 37.62 µM, and 42.22 µM, respectively. nih.gov Studies also determined that 6β-OH-21-desDFZ was not a substrate for BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, or OCT2, but it did appear to be an in vitro substrate for the OAT3 uptake transporter. nih.govnih.gov

| Compound | Transporter | Substrate? | Inhibitor? (IC50) |

| Deflazacort | P-gp (MDR1) | Yes | No drugs.com |

| 21-desDFZ | P-gp (MDR1) | Yes | No drugs.com |

| 21-desDFZ | BCRP | No | No drugs.com |

| 21-desDFZ | OATP1B1, OATP1B3 | No | No drugs.com |

| 21-desDFZ | OAT1, OAT3, OCT2 | Not specified | No drugs.com |

| 6β-OH-21-desDFZ | OAT3 | Yes | No interaction nih.govnih.gov |

| 6β-OH-21-desDFZ | BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, OCT2 | No | See below nih.govnih.gov |

| 6β-OH-21-desDFZ | MDR1 | - | Moderate (19.81 µM) nih.gov |

| 6β-OH-21-desDFZ | OATP1B1 | - | Moderate (37.62 µM) nih.gov |

| 6β-OH-21-desDFZ | OATP1B3 | - | Moderate (42.22 µM) nih.gov |

| 6β-OH-21-desDFZ | MATE1, MATE2-K, OCT1 | - | Weak (> 50 µM) nih.gov |

| 6β-OH-21-desDFZ | OAT1, OCT2 | - | No interaction nih.govnih.gov |

Table 3: In Vitro Transporter Interactions.

In vivo Animal Model Investigations (Excluding Clinical Outcomes)

Animal Models of Inflammatory Conditions: Mechanistic Insights

The anti-inflammatory and immunosuppressive properties of deflazacort have been investigated in various animal models. nih.gov A key model for understanding its mechanism in muscle disease is the mdx mouse, an animal model for Duchenne muscular dystrophy (DMD). fda.govnih.gov

In mdx mice, deflazacort administration has been shown to reduce degenerative changes in skeletal muscle. fda.gov Studies indicate that deflazacort promotes myofiber repair and proliferation. fda.gov Mechanistically, it is hypothesized that these therapeutic effects may be mediated through the activation of the phosphatase, calcineurin. fda.gov This activation could lead to the retention of the calcineurin-sensitive transcription factor NF-ATc1 in the nucleus, which is presumed to protect the integrity of myofibers. fda.gov This proposed mechanism was supported by findings that the beneficial effects of deflazacort on skeletal muscle were antagonized when co-administered with cyclosporine, a known calcineurin inhibitor. fda.gov

These studies highlight that deflazacort's action in inflammatory conditions like DMD involves not just general immunosuppression but also specific pathways that influence muscle cell repair and integrity. fda.gov

Animal Models of Muscular Dystrophy (e.g., mdx mice): Mechanistic Efficacy and Biological Markers

In preclinical studies utilizing the mdx mouse model of Duchenne muscular dystrophy (DMD), deflazacort has demonstrated notable efficacy in improving muscle pathology and function. Administration of deflazacort to mdx mice has been shown to promote the repair and proliferation of myofibers, leading to an increase in peak grip strength. fda.gov Specifically, research has indicated that deflazacort can increase the diameter of both all myofibers and centrally nucleated fibers in the tibialis anterior muscle of mdx mice. fda.gov Furthermore, it has been observed to enhance myogenic repair and reduce inflammation following muscle injury. fda.gov

Mechanistically, it is hypothesized that deflazacort may exert its therapeutic effects in the mdx mouse through the activation of the phosphatase, calcineurin. This activation is thought to lead to the retention of NF-ATc1, a calcineurin-sensitive transcription factor, in the nucleus, which is presumed to protect the integrity of myofibers. fda.gov Additionally, deflazacort treatment has been associated with a twofold increase in the expression of utrophin, a protein that can functionally compensate for the absence of dystrophin. fda.gov

Studies have also delved into the impact of deflazacort on mitochondrial function in the skeletal muscle of mdx mice. Treatment with deflazacort has been found to improve the rate of Ca2+ uniport in skeletal muscle mitochondria. nih.gov It also led to an increase in the levels of mitochondrial respiratory chain complexes, specifically complexes III and IV, as well as ATP synthase, which may contribute to the normalization of ATP levels in the skeletal muscle of these animals. mdpi.com This improvement in mitochondrial respiration, particularly the ADP-stimulated respiration, is a significant finding. nih.govmdpi.com Functionally, deflazacort-treated mdx mice have shown a significant improvement in muscle function and endurance. nih.govjci.org

Beyond direct muscle effects, deflazacort has been shown to reduce fibrosis in the diaphragm muscle of mdx mice, as indicated by decreased hydroxyproline (B1673980) concentrations. nih.gov In a study investigating the metabolomic profile of the heart in mdx mice, deflazacort treatment was found to increase the levels of glycine (B1666218), which had been depleted due to the disease progression. nih.gov

Interactive Data Table: Effects of Deflazacort in mdx Mice

| Parameter | Effect of Deflazacort Treatment | References |

| Muscle Function | Increased peak grip strength | fda.gov |

| Myofiber Characteristics | Increased diameter of myofibers | fda.gov |

| Muscle Repair | Promoted myogenic repair, reduced inflammation | fda.gov |

| Utrophin Expression | Twofold increase | fda.gov |

| Mitochondrial Function | Improved Ca2+ uniport, increased levels of ETC complexes III, IV, and ATP synthase | nih.govmdpi.com |

| Muscle Endurance | Significant improvement | nih.govjci.org |

| Muscle Fibrosis | Reduced hydroxyproline concentration in diaphragm | nih.gov |

| Cardiac Metabolism | Increased glycine levels in the heart | nih.gov |

Pharmacodynamic Biomarkers in Animal Studies (e.g., Gene Expression, Protein Levels)

In animal studies, the administration of deflazacort has been linked to distinct changes in pharmacodynamic biomarkers, including gene and protein expression. In mdx mice, deflazacort treatment has been shown to downregulate the expression of genes such as Gzmb (encoding granzyme B) and Ifng (encoding IFN-γ), which is consistent with its anti-inflammatory effects. jci.org Furthermore, it has been observed to increase the expression of Anxa1, which encodes annexin (B1180172) A1, a protein involved in muscle repair. jci.org

A comparative study in B10-mdx mice revealed that while deflazacort, prednisolone, and vamorolone (B1682149) all induced changes in gene expression in the liver and muscle, deflazacort induced fewer changes in the brain compared to prednisolone and vamorolone. nih.govresearchgate.netoup.com This suggests a potentially different central nervous system side effect profile.

Investigations into biomarkers of muscle damage have shown that deflazacort can reduce elevated levels of hydroxyproline in the diaphragm of mdx mice, indicating a reduction in fibrosis. nih.gov In a study focusing on circadian rhythm-related genes, which are known to play a role in muscle function, CSNK1E, SIRT1, and MYOG were found to be upregulated in the skeletal muscle of mdx mice, and their expression was also elevated in muscle biopsies from Duchenne muscular dystrophy patients. frontiersin.org

In studies using a broader proteomic approach in mdx mice, several serum proteins have been identified as responsive to corticosteroid treatment. These include proteins involved in the NFκB and TGFβ pathways. plos.org Specifically, SLITRK5, AFM, and FCER2 have been highlighted as promising corticosteroid-responsive biomarkers that show concordance between mouse and human studies. plos.org

Interactive Data Table: Pharmacodynamic Biomarkers Modulated by Deflazacort in Animal Models

| Biomarker Category | Specific Biomarker | Observed Change | Animal Model | References |

| Gene Expression (Muscle) | Gzmb, Ifng | Downregulation | mdx mouse | jci.org |

| Anxa1 | Upregulation | mdx mouse | jci.org | |

| CSNK1E, SIRT1, MYOG | Upregulation | mdx mouse | frontiersin.org | |

| Gene Expression (Brain) | Various genes | Fewer changes compared to prednisolone and vamorolone | B10-mdx mouse | nih.govresearchgate.netoup.com |

| Protein Level (Muscle) | Hydroxyproline | Reduction | mdx mouse | nih.gov |

| Serum Proteins | NFκB and TGFβ pathway proteins | Modulation | mdx mouse | plos.org |

| SLITRK5, AFM, FCER2 | Modulation | mdx mouse | plos.org |

Differential Physiological Effects in Animal Models (e.g., Bone Metabolism, Glucose Homeostasis, Growth Parameters)

Animal studies have consistently highlighted that deflazacort exhibits a more favorable profile regarding certain physiological effects compared to other glucocorticoids.

Bone Metabolism: In rats, deflazacort has been shown to have less of a deleterious effect on bone compared to other corticosteroids. oup.com One study demonstrated that a single dose of deflazacort could inhibit extratibial bone resorption induced by tibial marrow ablation. nih.gov However, it's also noted that glucocorticoids, including deflazacort, can decrease bone formation and increase bone resorption by affecting calcium regulation and inhibiting osteoblast function. drugs.com In B10-mdx mice, while all tested corticosteroids (deflazacort, prednisolone, vamorolone) reduced osteocalcin (B1147995) levels, a marker of bone formation, only prednisolone caused a significant decrease in femur bone density. researchgate.netoup.com

Glucose Homeostasis: Deflazacort appears to have a smaller influence on carbohydrate metabolism than other glucocorticoids. nih.gov Studies in adrenalectomized rats have shown that while deflazacort does increase gluconeogenesis and hepatic glycogen (B147801) synthesis, its impact on glucose tolerance may be less pronounced than that of other steroids like betamethasone. nih.govnih.gov In B10-mdx mice, all three tested corticosteroids increased glucose levels. researchgate.netoup.com

Growth Parameters: Deflazacort has been associated with a lower risk of growth rate retardation. nih.gov In growing rats, while both deflazacort and cortisone (B1669442) reduced daily weight gain, the reduction was less significant with deflazacort. nih.gov This less severe growth failure with deflazacort corresponded to a less pronounced reduction in hepatic growth hormone receptor (GHR) mRNA compared to cortisone. nih.gov Another study in rats found that while both deflazacort and cortisone caused growth failure, the growth rate was significantly higher in the deflazacort group. psu.edu However, in juvenile rats, oral administration of deflazacort did result in decreased body weight gain. drugs.com In BIO14.6 hamsters, deflazacort treatment led to a reduction in body weight. plos.org Similarly, in mdx mice, treatment with prednisolone and vamorolone led to a significant decrease in body weight over time. plos.org

Interactive Data Table: Comparative Physiological Effects of Deflazacort in Animal Models

| Physiological Parameter | Animal Model | Observed Effect of Deflazacort | Comparison to Other Glucocorticoids | References |

| Bone Metabolism | Rat | Inhibited extratibial bone resorption | Less deleterious effect than other corticosteroids | oup.comnih.gov |

| B10-mdx mouse | Reduced osteocalcin levels | Did not significantly decrease femur bone density, unlike prednisolone | researchgate.netoup.com | |

| Glucose Homeostasis | Rat | Increased gluconeogenesis and hepatic glycogen synthesis | Smaller influence on carbohydrate metabolism than other glucocorticoids | nih.govnih.gov |

| B10-mdx mouse | Increased glucose levels | Similar effect to prednisolone and vamorolone | researchgate.netoup.com | |

| Growth Parameters | Rat | Reduced daily weight gain | Less severe growth failure compared to cortisone | nih.govpsu.edu |

| Juvenile Rat | Decreased body weight gain | - | drugs.com | |

| BIO14.6 Hamster | Reduced body weight | - | plos.org | |

| mdx mouse | - | Similar weight effects to prednisolone and vamorolone in some studies | plos.org |

Central Nervous System Distribution and Receptor Occupation in Animal Models

The distribution of deflazacort and its active metabolite, 21-desacetyl-deflazacort, into the central nervous system (CNS) and their interaction with glucocorticoid receptors (GR) have been investigated in animal models.

Studies have shown that deflazacort and its active metabolite can cross the blood-brain barrier, although to a lesser extent than some other glucocorticoids. nih.gov In vivo studies in rats measuring the occupation of GR showed that deflazacort had a distribution profile in the CNS similar to dexamethasone (B1670325), affecting the hippocampus and pituitary, but with a notable exception in the cerebral cortex where its effect was less pronounced. researchgate.netnih.gov In contrast, corticosterone (B1669441) showed weaker GR occupation in the CNS, and methylprednisolone (B1676475) was primarily active in peripheral tissues. nih.gov

The active metabolite of deflazacort, 21-desacetyl-deflazacort, binds to type II glucocorticoid receptors. nih.gov In vitro studies have indicated that the IC50 for 21-desacetyl-deflazacort in the hippocampus and liver was four times higher than that of dexamethasone, suggesting a lower binding affinity. nih.gov

More recent comparative studies in B10-mdx mice have provided further insights. Pharmacokinetic analyses demonstrated that deflazacort and prednisolone are strong substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the entry of substances into the CNS. nih.govresearchgate.net This results in lower brain-to-plasma ratios for deflazacort compared to vamorolone, which is not a strong P-gp substrate. researchgate.net Consequently, after two weeks of dosing, deflazacort induced fewer changes in gene expression in the brain of mdx mice compared to prednisolone and vamorolone. nih.govresearchgate.netoup.com This difference in CNS penetration and subsequent gene expression changes may underlie some of the differential behavioral effects observed between these corticosteroids in animal models. researchgate.net

Interactive Data Table: CNS Distribution and Receptor Occupation of Deflazacort in Animal Models

| Aspect | Finding | Animal Model | References |

| CNS Distribution | Distributes to the CNS, with effects in the hippocampus and pituitary | Rat | researchgate.netnih.gov |

| Lower brain-to-plasma ratio compared to vamorolone | B10-mdx mouse | researchgate.net | |

| Glucocorticoid Receptor (GR) Occupation | Occupies GR in the CNS, similar profile to dexamethasone (except cerebral cortex) | Rat | researchgate.netnih.gov |

| Receptor Binding | Active metabolite (21-desacetyl-deflazacort) binds to Type II GR | Rat | nih.gov |

| Lower in vitro binding affinity (higher IC50) compared to dexamethasone | Rat | nih.gov | |

| P-glycoprotein (P-gp) Interaction | Strong P-gp substrate, limiting CNS penetration | B10-mdx mouse | nih.govresearchgate.net |

| Gene Expression in Brain | Induces fewer changes compared to prednisolone and vamorolone | B10-mdx mouse | nih.govresearchgate.netoup.com |

Comparative Mechanistic Investigations with Other Corticosteroids

Relative Potency and Receptor Selectivity Comparisons (in vitro and in vivo animal models)

Deflazacort (B1670188) itself is an inactive prodrug that is rapidly converted by plasma esterases into its biologically active metabolite, 21-desacetyldeflazacort (also referred to as 21-desDFZ or D 21-OH). rsc.orgnih.govbmj.comresearchgate.netnih.gov This active form is responsible for the drug's anti-inflammatory and immunosuppressive effects through its interaction with glucocorticoid receptors. rsc.orgnih.govdrugbank.com

The anti-inflammatory potency of deflazacort relative to other corticosteroids has been a subject of numerous investigations, with the exact equipotency ratio often varying depending on the disease model and clinical context. nih.gov Generally, deflazacort is considered to be slightly less potent than prednisolone (B192156) on a milligram-for-milligram basis. bmj.com Clinical studies have indicated that approximately 6 mg of deflazacort has the same anti-inflammatory effect as 5 mg of prednisolone or prednisone (B1679067). nih.govgpnotebook.com This corresponds to a potency ratio of deflazacort to prednisolone between 0.69–0.89. nih.gov However, other analyses have suggested a therapeutic dosage ratio ranging from 1.2:1 to 1.5:1 (deflazacort:prednisolone). nih.gov In studies on polymyalgia rheumatica, the relative anti-inflammatory potency of deflazacort to prednisone was found to be between 0.83 and 0.66 on a weight basis. nih.gov Compared to methylprednisolone (B1676475), deflazacort has been shown to be less potent. nih.gov

| Compound | Equivalent Dose (mg) | Relative Potency vs. Hydrocortisone |

|---|---|---|

| Deflazacort | 6 | ~3.3 |

| Prednisolone | 5 | 4 |

| Methylprednisolone | 4 | 5 |

| Hydrocortisone | 20 | 1 |

This table provides approximate equivalent doses based on anti-inflammatory effect. Data compiled from multiple sources. nih.govgpnotebook.com

In terms of receptor selectivity, the active metabolite of deflazacort, 21-desacetyldeflazacort, demonstrates a high binding affinity for tissue glucocorticoid receptors (GR). rsc.orgresearchgate.net An in vitro study using human lymphoblastoid cells identified a binding affinity (Ki) of 10 nM for 21-desDFZ to the human glucocorticoid receptor. fda.gov While its binding to GR is potent, it is reported to be less active than prednisolone in this regard. pnas.orgresearchgate.net However, a key distinguishing feature of deflazacort is its greater selectivity for the glucocorticoid receptor over the mineralocorticoid receptor (MR) when compared to other corticosteroids like prednisone. bionova.co.inlife-science-alliance.org

Differential Effects on Molecular Signaling Pathways

Like all glucocorticoids, deflazacort's mechanism of action is primarily mediated by its active metabolite binding to cytosolic glucocorticoid receptors. patsnap.compatsnap.com This binding induces a conformational change, leading to the translocation of the steroid-receptor complex into the nucleus. patsnap.com Inside the nucleus, this complex modulates gene expression through two main mechanisms: transactivation and transrepression. nih.govpnas.orgoup.com

Transactivation: The GR-ligand complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs), upregulating the transcription of target genes. patsnap.comoup.com This mechanism is associated with many of the metabolic effects and adverse effects of corticosteroids. pnas.orgnih.gov

Transrepression: The GR-ligand complex interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit their activity. pnas.org This protein-protein interaction suppresses the expression of pro-inflammatory genes, including those for cytokines like IL-1 and IL-6, and is considered the key pathway for the anti-inflammatory effects of glucocorticoids. patsnap.compatsnap.compnas.org

Deflazacort has been investigated in the context of "dissociated steroids," which are compounds designed to preferentially induce transrepression (yielding anti-inflammatory benefits) while minimizing transactivation (reducing side effects). nih.govpnas.orgresearchgate.net While deflazacort still potently activates GR and drives transactivation, its unique structure and properties are thought to contribute to a more favorable balance between these two pathways compared to older corticosteroids. researchgate.netnih.gov For instance, in vitro studies on myoblast cells have shown that deflazacort, like prednisolone, can reduce the expression of inflammatory genes such as Irf1 and Mcp1 when stimulated with TNF. nih.gov This confirms its potent anti-inflammatory effects mediated through GR-dependent signaling pathways. nih.gov

Contrasting Impacts on Specific Biological Processes in Animal Models (e.g., Glucocorticoid Receptor Transactivation vs. Mineralocorticoid Receptor Activity)

The differences in receptor selectivity observed in vitro translate to contrasting biological effects in animal models and clinical studies. A significant point of differentiation is the negligible mineralocorticoid activity of deflazacort. bionova.co.innih.gov

Studies using reporter cell lines have demonstrated that while prednisolone is a strong agonist for the mineralocorticoid receptor, both deflazacort and its active metabolite, 21-desacetyl-deflazacort, show no significant MR agonist or antagonist activity. life-science-alliance.org This lack of MR activity greatly reduces the risk of side effects such as sodium and water retention and hypokalemia, which are associated with the mineralocorticoid action of other steroids. bionova.co.innih.gov

| Compound | Glucocorticoid Receptor (GR) Activity | Mineralocorticoid Receptor (MR) Activity |

|---|---|---|

| Deflazacort (via 21-desacetyldeflazacort) | Potent Agonist (Transactivation & Transrepression) | No significant agonist or antagonist activity |

| Prednisolone | Potent Agonist (Transactivation & Transrepression) | Agonist |

This table summarizes the differential activity on glucocorticoid and mineralocorticoid receptors. Data compiled from multiple sources. life-science-alliance.org

Regarding glucocorticoid receptor transactivation, deflazacort remains a potent activator. nih.gov This is essential for many of its therapeutic effects but also contributes to classic glucocorticoid side effects. nih.gov However, some research suggests that at equipotent anti-inflammatory doses, deflazacort may have a lesser impact on certain metabolic processes, such as bone and carbohydrate metabolism, compared to prednisolone. bmj.comnih.govclinexprheumatol.org This suggests a potential dissociation, where the desired anti-inflammatory effects (mediated largely by transrepression) are achieved with a comparatively lower burden of some transactivation-related side effects. researchgate.net For example, in the mdx mouse model of Duchenne muscular dystrophy, deflazacort was shown to reduce muscle damage and fibrosis. fda.govnih.gov

Structural Basis for Dissociated Glucocorticoid Activity

The distinct pharmacological profile of deflazacort is a direct result of its chemical structure. rsc.orgpnas.org Deflazacort is an oxazoline (B21484) derivative of prednisolone. rsc.orgbmj.comclinexprheumatol.org The key structural modification is in the D-ring of the steroid nucleus. pnas.org

In its active metabolite, 21-desacetyldeflazacort, the C17 hydroxyl group found in prednisolone is replaced by a 2-methyl-oxazoline ring. pnas.org This structural feature is fundamental to its unique properties. The oxazoline ring influences how the molecule binds to the glucocorticoid receptor and may "stabilize" the resulting steroid-receptor complex more effectively than prednisolone in certain tissues, which could explain its greater activity in some rat models despite lower receptor binding affinity. researchgate.net

This structural difference is also responsible for the compound's pharmacokinetic characteristics, such as its rapid conversion from the prodrug form and the significantly faster clearance of its active metabolite compared to prednisolone and methylprednisolone. nih.gov The lack of a C11 hydroxyl group in the active metabolite of vamorolone (B1682149), another dissociative steroid, is a key feature for its reduced transactivation activity; while 21-desacetyldeflazacort retains the C11 hydroxyl group like prednisolone, its unique D-ring modification is what sets it apart and contributes to its more favorable therapeutic index by modulating its interaction with GR and its lack of interaction with MR. pnas.orglife-science-alliance.org

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific technique for the quantification of pharmaceutical compounds in complex biological samples.

Deflazacort (B1670188) is an inactive prodrug that is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl deflazacort (21-OH-DFZ). researchgate.netjddtonline.infosemanticscholar.org Consequently, most bioanalytical methods focus on the quantification of this active metabolite in biological matrices like human plasma.

Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. semanticscholar.org Sample preparation often utilizes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from plasma components. researchgate.netnih.govresearchgate.net Chromatographic separation is commonly achieved using a reverse-phase C18 column. researchgate.netnih.govnih.gov The mass spectrometer is operated in positive electrospray ionization (ESI) mode, with quantification performed using selected reaction monitoring (SRM) for high specificity. nih.govnih.gov

Validation is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, precision, accuracy, recovery, and stability. jddtonline.infosemanticscholar.org A sensitive LC-MS/MS method for 21-desacetyl deflazacort in human plasma demonstrated linearity over a concentration range of 0.5-100 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL using a 250 µL plasma sample. jddtonline.info Another ultra-performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method achieved a linear range of 0.50-500 ng/mL from just 100 µL of human plasma. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for 21-desacetyl deflazacort in Plasma

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Technique | LC-MS/MS | UPLC-MS/MS |

| Analyte | 21-desacetyl deflazacort | 21-hydroxy deflazacort |

| Internal Standard | Prednisolone (B192156) | Betamethasone |

| Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |

| Column | Reversed Phase | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (80:20) | Acetonitrile-4.0mM ammonium (B1175870) formate (B1220265), pH 3.5 (90:10, v/v) |

| Linear Range | 0.5-100 ng/mL | 0.50-500 ng/mL |

| LLOQ | 0.5 ng/mL | 0.50 ng/mL |

| Mean Recovery | 80.50% - 92.36% | 95.3% - 97.3% |

Data sourced from multiple research studies. semanticscholar.orgnih.gov

The primary application of these validated LC-MS/MS methods is in pharmacokinetic research. nih.govresearchgate.net These studies measure the concentration of the active metabolite, 21-desacetyl deflazacort, in plasma samples collected over time following administration of the parent compound. semanticscholar.org The high sensitivity of LC-MS/MS allows for the accurate determination of key pharmacokinetic parameters. nih.gov

For instance, a developed LC/MS method was successfully used in a pharmacokinetic study where the mean maximum plasma concentration (Cmax) of Deflazacort was found to be between 66.66 ± 4.10 and 69.60 ± 3.46 ng/mL. nih.govresearchgate.net Similarly, a UPLC-MS/MS method was applied to a bioequivalence study involving 28 healthy subjects, demonstrating the method's robustness for large-scale research applications. nih.gov The reproducibility of such assays is often confirmed by reanalyzing a subset of the study samples, a process known as incurred sample reanalysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds in research and quality control settings. scielo.brscielo.br

Reverse-phase HPLC (RP-HPLC) methods are commonly developed for Deflazacort. researchgate.netijaresm.com These methods are designed to be simple, precise, and rapid for routine analysis. researchgate.net A typical method utilizes a C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile and/or methanol (B129727) and an aqueous component, sometimes with a buffer. scielo.brscielo.brresearchgate.net Detection is generally performed using a UV detector at the compound's maximum absorbance wavelength, which is approximately 244-247 nm. scielo.brscielo.brjapsonline.com

Method validation according to International Conference on Harmonization (ICH) guidelines ensures the reliability of the results. researchgate.net Key validation parameters include linearity, precision, accuracy, specificity, and robustness. researchgate.net For example, one validated RP-HPLC method demonstrated linearity for Deflazacort in the concentration range of 1µg/mL to 6µg/mL with a regression coefficient of 0.999. researchgate.net Such methods are proven to be selective, capable of separating the main compound from excipients and potential degradation products. scielo.brresearchgate.net

Table 2: Examples of HPLC Method Conditions for Deflazacort Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 | Hypersil Gold ODS C18 (25cm, 5µm, 4.6mm ID) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water (45:55, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 244 nm | 242 nm |

| Linearity (r) | > 0.999 | 0.999 |

| Precision (RSD) | < 5% | - |

| Accuracy (Recovery) | > 97% | - |

Data compiled from various analytical studies. scielo.brscielo.brresearchgate.net

A crucial application of HPLC in research is its use in stability-indicating assays. researchgate.net These methods are developed through forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netnih.govnih.gov The HPLC method must be able to resolve the intact parent compound from all significant degradation products. researchgate.netnih.gov

Studies have shown that Deflazacort degrades under acidic, alkaline, and photolytic stress, while remaining relatively stable under neutral, thermal, and oxidative conditions. researchgate.netnih.gov In one study, alkaline hydrolysis (0.1 N NaOH) led to the immediate formation of a primary degradation product, which was successfully separated from the parent peak using an HPLC method. ingentaconnect.com This major degradation product was isolated and identified as 21-hydroxy deflazacort. ingentaconnect.com The ability to separate and quantify these products is vital for understanding the stability profile of the compound. nih.gov

Table 3: Summary of Forced Degradation Behavior of Deflazacort

| Stress Condition | Observation |

|---|---|

| Acid Hydrolysis (e.g., 0.1 N HCl) | Degradation observed. researchgate.netnih.gov |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Rapid degradation, formation of 21-hydroxy deflazacort. nih.govingentaconnect.com |

| Oxidative (e.g., 30% H2O2) | Stable, no significant degradation observed. nih.gov |

| Thermal (Dry Heat) | Stable. researchgate.netnih.gov |

| Photolytic | Degradation observed. researchgate.netnih.gov |

Findings from stability-indicating method development studies. researchgate.netnih.govingentaconnect.com

Spectrophotometric and Other Spectroscopic Methods for Research Compound Analysis

Spectrophotometric and other spectroscopic methods are valuable for the quantitative analysis and structural characterization of compounds in research.

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative determination of Deflazacort. ijrar.org The method is based on measuring the absorbance of the compound in a suitable solvent, typically methanol or ethanol, at its wavelength of maximum absorption (λmax), which is around 243-244 nm. scielo.brijrar.org These methods are validated for linearity, accuracy, and precision. ijrar.org A developed UV spectrophotometric method showed linearity in the concentration range of 4 - 20 µg/ml with a high correlation coefficient (R² = 0.999). ijrar.org While statistically equivalent to HPLC for quantification in some cases, UV methods are generally less selective as they cannot separate the parent compound from interfering substances like degradation products. scielo.brscielo.br

Other spectroscopic techniques are employed for detailed structural characterization. The solid-state properties of Deflazacort have been investigated using methods such as Fourier transform infrared (FTIR) and Raman spectroscopy (FT-Raman), as well as solid and liquid-state nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques provide information about molecular conformation, hydrogen bonding, and crystal packing, which are critical for characterizing the physicochemical properties of the research compound. nih.gov

Table 4: Example of UV-Spectrophotometric Method Validation for Deflazacort

| Parameter | Result |

|---|---|

| Solvent | Methanol |

| λmax | 243 nm |

| Linearity Range | 4 - 20 µg/ml |

| Regression Equation | y = 0.1694x - 0.1742 |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.403 µg/ml |

| Limit of Quantification (LOQ) | 1.222 µg/ml |

Data from a UV spectrophotometric method development study. ijrar.org

Bioanalytical Considerations for Preclinical Studies

The successful execution of preclinical pharmacokinetic and toxicokinetic studies for Deflazacort-21 Formate hinges on the availability of a robust and validated bioanalytical method. As Deflazacort-21 Formate is a prodrug, it is anticipated to be rapidly converted in vivo to its active metabolite, 21-desacetyl deflazacort. semanticscholar.orgjddtonline.infonih.gov Therefore, a key consideration for any bioanalytical approach is the simultaneous quantification of both the parent compound, Deflazacort-21 Formate, and its primary active metabolite, 21-desacetyl deflazacort, in biological matrices such as plasma. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of corticosteroids and their metabolites due to its high sensitivity, selectivity, and specificity. semanticscholar.orgnih.gov The development of a sensitive, rapid, and specific LC-MS/MS method is crucial for accurately measuring the concentrations of Deflazacort-21 Formate and 21-desacetyl deflazacort in the low volumes of biological samples typically collected during preclinical studies. nih.govnih.gov

Sample Preparation